molecular formula C9H6BrClN2 B11856613 3-(Bromomethyl)-2-chloro-1,8-naphthyridine CAS No. 1126424-63-2

3-(Bromomethyl)-2-chloro-1,8-naphthyridine

Cat. No.: B11856613
CAS No.: 1126424-63-2
M. Wt: 257.51 g/mol
InChI Key: UZFRMQVCYQOAPI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the second position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-1,8-naphthyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination selectively occurs at the methyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted naphthyridines with various functional groups.

    Oxidation: Products include naphthyridine aldehydes and carboxylic acids.

    Reduction: Products include 2-chloro-1,8-naphthyridine derivatives with a methyl group.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,8-naphthyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    3-Methyl-2-chloro-1,8-naphthyridine: Similar structure but without the bromine atom, leading to different chemical behavior.

    3-(Bromomethyl)-1,8-naphthyridine:

Uniqueness

3-(Bromomethyl)-2-chloro-1,8-naphthyridine is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential biological activities.

Properties

CAS No.

1126424-63-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-1,8-naphthyridine

InChI

InChI=1S/C9H6BrClN2/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,5H2

InChI Key

UZFRMQVCYQOAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)CBr

Origin of Product

United States

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